molecular formula C21H21N3O5 B2599659 (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one CAS No. 896835-58-8

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one

Cat. No.: B2599659
CAS No.: 896835-58-8
M. Wt: 395.415
InChI Key: OXLXJQGMNJGIMB-UNOMPAQXSA-N
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Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a bicyclic core structure with a ketone group at position 2. Key structural features include:

  • Z-configuration of the exocyclic double bond at position 2.
  • 4-Nitrobenzylidene substituent at position 2, providing strong electron-withdrawing properties.
  • 6-Hydroxy group, enabling hydrogen bonding and influencing pharmacokinetics.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-22-8-10-23(11-9-22)13-17-18(25)7-6-16-20(26)19(29-21(16)17)12-14-2-4-15(5-3-14)24(27)28/h2-7,12,25H,8-11,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLXJQGMNJGIMB-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Nitrobenzylidene Group: The nitrobenzylidene group can be introduced through a condensation reaction between the benzofuran core and 4-nitrobenzaldehyde under basic conditions.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached via a nucleophilic substitution reaction using 4-methylpiperazine and a suitable leaving group on the benzofuran core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of benzofuran compounds, similar to (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, exhibit significant anti-inflammatory effects. For instance, studies have shown that benzofuran derivatives can effectively reduce levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin (IL) . The compound has been observed to suppress NF-κB activity, which plays a crucial role in inflammatory responses.

Antioxidant Properties

The compound demonstrates potential antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is vital for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases . This suggests its potential as a lead compound in the development of anticancer therapies.

Synthesis in Organic Chemistry

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for further modifications leading to the development of new compounds with enhanced biological activities.

Pharmaceutical Development

The compound's diverse biological properties make it an attractive candidate for pharmaceutical development, particularly in creating new anti-inflammatory and anticancer agents. Researchers continue to explore its derivatives to optimize efficacy and safety profiles.

Case Studies

Several studies have investigated the applications of similar benzofuran derivatives:

  • Study on Anti-inflammatory Effects : A recent study demonstrated that a benzofuran derivative significantly reduced IL-1 and IL-8 levels by over 90%, showcasing the potential for managing chronic inflammatory disorders .
  • Cytotoxicity Assessment : Research involving various cancer cell lines revealed that certain benzofuran compounds induce apoptosis effectively, highlighting their potential use in cancer therapies .

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Benzylidene Substituent Amino Substituent Molecular Weight Key Features
Target Compound 4-Nitrobenzylidene 4-Methylpiperazin-1-ylmethyl 421.41* High electrophilicity; moderate solubility due to polar nitro group
(2Z)-6-Hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one 2-Thienylmethylene 4-Methylpiperidin-1-ylmethyl 355.45 Thienyl group enhances π-π stacking; lower solubility than nitro analog
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one 2-Fluorobenzylidene Dimethylaminomethyl 357.35 Fluorine improves metabolic stability; reduced basicity vs. piperazine
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one 4-Methoxybenzylidene None (7-methyl) 310.33 Methoxy group increases lipophilicity; lacks basic amino moiety
(2Z)-6-Hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-(2-methylbenzylidene)-benzofuran-3-one 2-Methylbenzylidene 4-(2-Hydroxyethyl)piperazin-1-yl 423.46* Hydroxyethyl group enhances hydrophilicity; methylbenzylidene reduces reactivity

*Calculated based on molecular formulas from evidence.

Impact of Benzylidene Substituents

  • However, it may reduce metabolic stability compared to electron-donating groups .
  • 2-Thienylmethylene () : The thiophene ring enables π-π stacking with aromatic residues in proteins but lacks the nitro group’s electron-withdrawing effect, reducing electrophilic reactivity .
  • 4-Methoxybenzylidene () : The methoxy group improves membrane permeability due to increased lipophilicity but may diminish target binding in polar environments .
  • 2-Fluorobenzylidene () : Fluorine enhances metabolic stability by resisting oxidative degradation and may improve bioavailability .

Role of Amino Substituents

  • 4-Methylpiperidin-1-ylmethyl () : Piperidine lacks the piperazine’s second nitrogen, reducing basicity and solubility but increasing lipophilicity .
  • 4-(2-Hydroxyethyl)piperazin-1-yl () : The hydroxyethyl group introduces additional hydrogen-bonding capacity, improving aqueous solubility and pharmacokinetics .

Pharmacological Implications

  • The target compound’s nitro group may confer activity against nitroreductase-expressing pathogens or hypoxic tumor cells, whereas methoxy or thienyl analogs () might excel in non-polar environments like lipid membranes .
  • Piperazine-containing derivatives (Target Compound, ) are more likely to interact with serotonin or dopamine receptors due to structural similarity to known psychoactive agents .

Biological Activity

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a novel compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic, anti-inflammatory, and potential therapeutic effects based on recent research findings.

Cytotoxic Activity

Research indicates that benzofuran derivatives, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzofuran compounds can induce apoptosis in K562 leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases 3 and 7, which are critical for the apoptotic process .

Table 1: Cytotoxic Effects of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AK56212Induces apoptosis via ROS generation
Compound BA2780 (Ovarian)11Inhibits cell proliferation
(Z)-6-hydroxy...VariousTBDTBD

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been reported that benzofuran derivatives can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, a related benzofuran derivative was shown to suppress NF-κB activity in macrophages, leading to reduced inflammation markers .

Table 2: Anti-inflammatory Effects of Benzofuran Derivatives

CompoundCytokine ReducedReduction (%)Study Reference
Compound ATNF-α93.8
Compound BIL-6TBD
(Z)-6-hydroxy...TBDTBDTBD

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Apoptosis Induction : The compound enhances ROS production, leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways.
  • Cytokine Modulation : It inhibits key signaling pathways involved in inflammation, particularly through the NF-κB pathway.
  • Antioxidant Activity : Some studies suggest that benzofuran derivatives may also possess antioxidant properties, contributing to their cytoprotective effects against oxidative stress.

Case Studies

Recent studies have focused on evaluating the efficacy of benzofuran derivatives in preclinical models:

  • Study on K562 Cells : A derivative similar to (Z)-6-hydroxy... was tested, showing a significant increase in apoptosis markers after 48 hours of treatment.
  • Anti-inflammatory Model : In a murine model of inflammation, treatment with a related benzofuran compound resulted in decreased paw swelling and lower levels of inflammatory cytokines.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : The synthesis typically involves a base-catalyzed condensation of 6-hydroxybenzofuran-3(2H)-one derivatives with 4-nitrobenzaldehyde. Optimization can include varying bases (e.g., NaOH vs. K₂CO₃) and solvents (ethanol, methanol, or acetic anhydride) . For example, using triethylamine as a catalyst in acetic anhydride under reflux conditions improved yields in analogous nitrobenzylidene derivatives . Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for purity .

Q. What spectroscopic techniques confirm the stereochemistry and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify Z-configuration of the benzylidene group and substitution patterns (e.g., hydroxy and methylpiperazinyl groups) .
  • FTIR : Identification of carbonyl (C=O) and hydroxyl (-OH) stretches .
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : For definitive stereochemical assignment in crystalline forms .

Q. What in vitro assays are suitable for initial evaluation of its anticancer potential?

  • Methodological Answer : Standard assays include:

  • MTT/XTT Assays : To assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
  • ROS Generation Assays : Fluorometric detection of reactive oxygen species linked to mitochondrial dysfunction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for antitumor activity?

  • Methodological Answer :

  • Synthetic Modifications : Replace the 4-nitrobenzylidene group with halogenated or methoxy variants to test electronic effects .
  • Biological Testing : Compare IC₅₀ values across derivatives in cancer cell panels. For example, bromine or chlorine substituents may enhance activity via increased lipophilicity .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with targets like tubulin or topoisomerases .

Q. What strategies mitigate poor aqueous solubility in pharmacokinetic studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or ester groups at the hydroxy position to enhance solubility, as seen in similar benzofuran derivatives .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
  • Co-solvent Systems : Use cyclodextrins or PEG-based solvents in preclinical testing .

Q. How can contradictions in reported biological activities across studies be resolved?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols for IC₅₀ determination .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for degradation discrepancies .
  • Orthogonal Validation : Confirm antimicrobial activity with both broth microdilution (CLSI guidelines) and time-kill assays .

Q. What methodologies elucidate the mechanism of action against microbial targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test inhibition of bacterial DNA gyrase or fungal CYP51 (lanosterol 14α-demethylase) .
  • Transcriptomics : RNA-seq of treated pathogens to identify dysregulated pathways (e.g., cell wall biosynthesis) .
  • Resistance Studies : Serial passage experiments to detect mutations conferring resistance, followed by target validation .

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